Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
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Overview
Description
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methyl-2,3-dihydro-1H-indole as the starting material.
Carboxylation Reaction: The indole derivative undergoes a carboxylation reaction to introduce the carboxylate group. This can be achieved using reagents like carbon monoxide in the presence of a catalyst.
Methylation: The carboxylate group is then methylated to form the final product. Methylation can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then purified.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to reduce the indole ring or its derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized indole derivatives, such as indole-5-carboxylic acid.
Reduction Products: Reduced indole derivatives, such as 2,3-dihydro-1H-indole.
Substitution Products: Substituted indole derivatives with different functional groups.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets due to their structural similarity to bioactive molecules . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to cancer cells, microbes, and various types of disorders in the human body .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Action Environment
The action, efficacy, and stability of Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, the presence of other drugs or substances, and the patient’s overall health status .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of biological processes and pathways. Medicine: Indole derivatives have shown potential in the development of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents. Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A closely related compound with a similar structure but without the methyl group.
1H-Indole-5-carboxylic acid: Another related compound with a different substitution pattern on the indole ring.
Uniqueness: The presence of the methyl group at the 3-position and the carboxylate group at the 5-position makes this compound unique compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJFGZGQPVNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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